3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a dimethylpropanone moiety. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1-propanol with appropriate reagents to form the azetidine ring. This process typically requires the use of strong bases and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as molecular iodine, can enhance the efficiency of the synthesis process . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminium hydride, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler compound with a similar azetidine ring structure.
3-Amino-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one: A related compound with a fluoromethyl group.
7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline: A more complex molecule with an azetidine moiety.
Uniqueness
3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of the azetidine ring and the dimethylpropanone moiety.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2,6-9)7(11)10-4-3-5-10/h3-6,9H2,1-2H3 |
InChI Key |
JILJYAPQXXMLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)N1CCC1 |
Origin of Product |
United States |
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